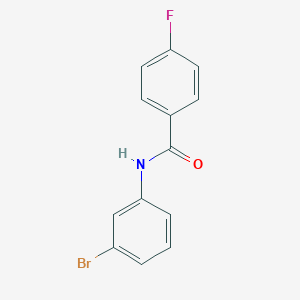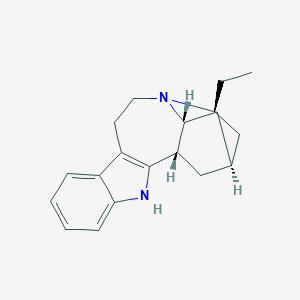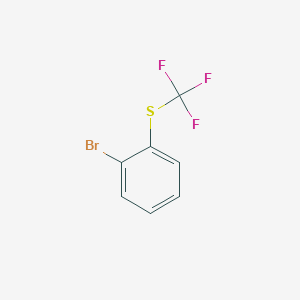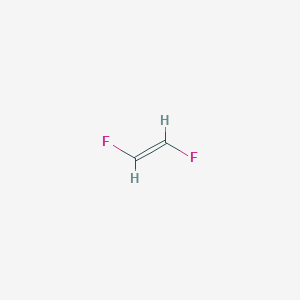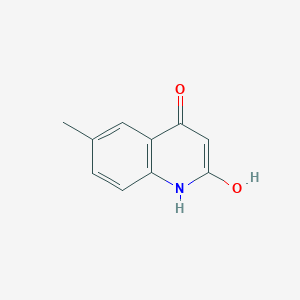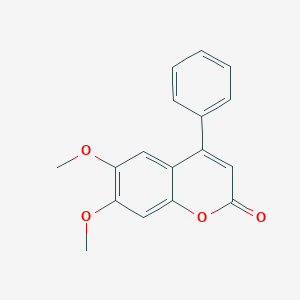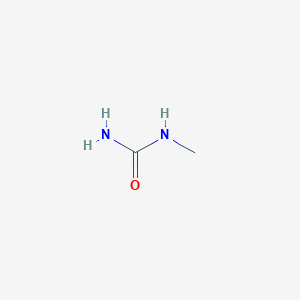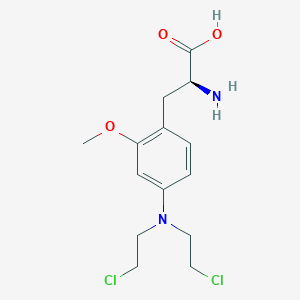
Mecaphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecaphane, also known as 4,4’-methylenebis(2-chloroaniline) (MBOCA), is a chemical compound that has been widely used in the production of polyurethane elastomers, coatings, and adhesives. It is a highly reactive compound that requires careful handling due to its potential health hazards. In
Wirkmechanismus
Mecaphane is a highly reactive compound that can crosslink with other molecules to form a network structure. This crosslinking mechanism is what makes it useful in the production of polyurethane elastomers, coatings, and adhesives. In the context of biomaterials, Mecaphane can be used to create scaffolds that mimic the extracellular matrix of tissues, promoting cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially inhibiting tumor growth.
Biochemische Und Physiologische Effekte
Mecaphane has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It can also cause skin irritation and allergic reactions in humans. In the context of biomaterials, Mecaphane has been shown to promote cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis in cancer cells, potentially inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Mecaphane is a highly reactive compound that can be used to create a variety of materials, making it useful in the production of polyurethane elastomers, coatings, and adhesives. Its potential use in biomaterials and cancer treatment also makes it a promising area of research. However, its hazardous nature requires careful handling, and its toxic effects on certain organs and tissues must be taken into consideration when conducting experiments.
Zukünftige Richtungen
Future research on Mecaphane could focus on its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, further investigation into its mechanism of action in the treatment of cancer could lead to the development of new cancer therapies. Research could also focus on the development of safer synthesis methods for Mecaphane, as well as the identification of alternative compounds that could be used in its place.
Synthesemethoden
Mecaphane is synthesized through the reaction of aniline with phosgene to form Mecaphane’-methylenedianiline (MDA), which is then reacted with thionyl chloride to produce Mecaphane. The synthesis process requires careful handling of the chemicals involved due to their hazardous nature.
Wissenschaftliche Forschungsanwendungen
Mecaphane has been extensively studied for its potential use in the production of polyurethane elastomers, coatings, and adhesives. It has also been investigated for its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, Mecaphane has been studied for its potential use in the treatment of certain types of cancer, such as melanoma.
Eigenschaften
CAS-Nummer |
1952-97-2 |
|---|---|
Produktname |
Mecaphane |
Molekularformel |
C14H20Cl2N2O3 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
VKYIPXSTNJXGRF-LBPRGKRZSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
Andere CAS-Nummern |
1952-97-2 |
Synonyme |
mecaphane mecaphane, (DL-Phe)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



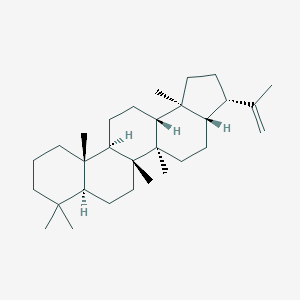
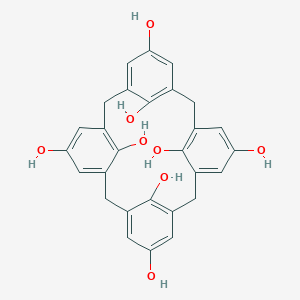
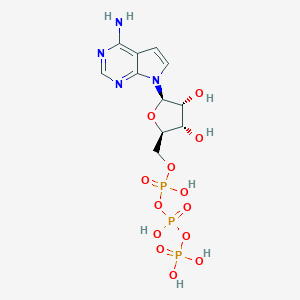
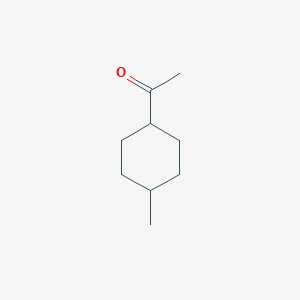
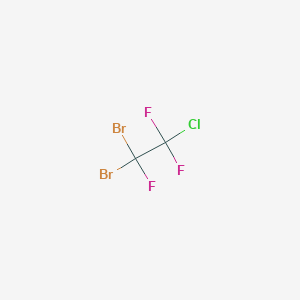
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
